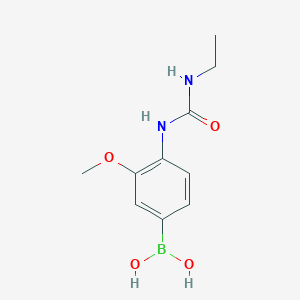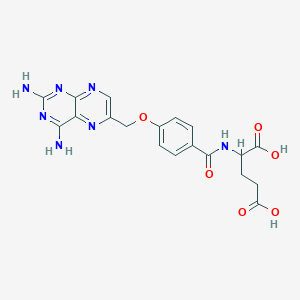
10-Oxaaminopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxaaminopterin is a synthetic derivative of folic acid, structurally modified to include an oxygen atom in place of a nitrogen atom in the pteridine ring. This compound is part of the antifolate class of drugs, which are known for their ability to inhibit the function of folic acid, a vital nutrient for cell division and growth.
Métodos De Preparación
The synthesis of 10-Oxaaminopterin typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pteridine derivatives.
Reaction Conditions:
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
10-Oxaaminopterin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
10-Oxaaminopterin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of antifolate drugs.
Biology: The compound is used in studies investigating the role of folic acid in cellular processes.
Medicine: this compound is explored for its potential as an anticancer agent due to its ability to inhibit cell division.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
10-Oxaaminopterin exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is required for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, this compound reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell division and growth.
Comparación Con Compuestos Similares
10-Oxaaminopterin is similar to other antifolate compounds such as methotrexate and aminopterin. it is unique due to the presence of an oxygen atom in the pteridine ring, which may affect its binding affinity and specificity for DHFR. Other similar compounds include:
Methotrexate: A widely used antifolate drug with a similar mechanism of action.
Aminopterin: An older antifolate compound that has been largely replaced by methotrexate due to its higher toxicity.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Propiedades
Número CAS |
57963-55-0 |
|---|---|
Fórmula molecular |
C19H19N7O6 |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
Clave InChI |
OXQRBFXBEFIQLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


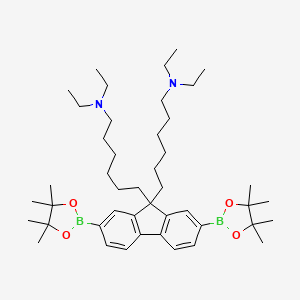
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
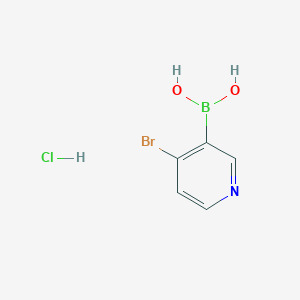
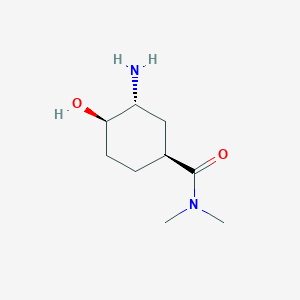
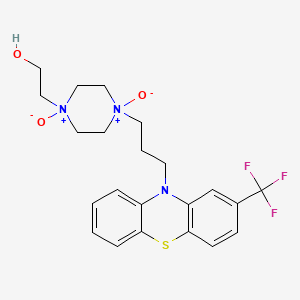
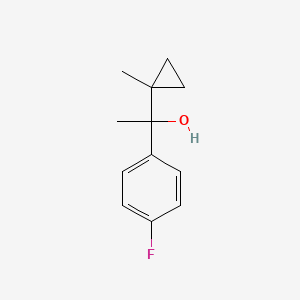
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
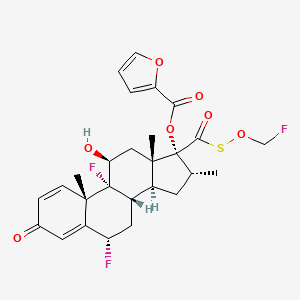
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
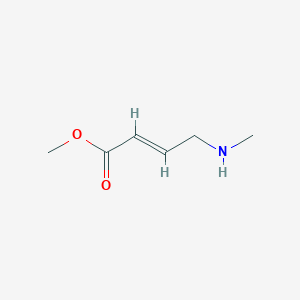
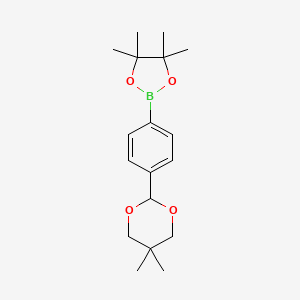
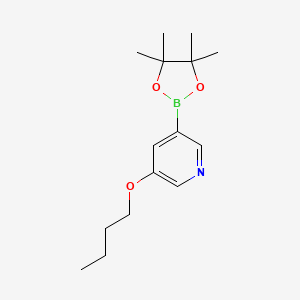
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
